Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate

P2Y₁₄ receptor Structure‑Activity Relationship Thiophene carboxamide

Researchers requiring a distinct 5-benzamido thiophene regioisomer for SAR studies often face limited availability of this specific substitution pattern. Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate (CAS 477567-30-9) provides the exact 5-(4-methylbenzamido) orientation essential for P2Y14 receptor antagonist profiling, where positional isomers show orders-of-magnitude differences in potency. • Certified ≥95% purity ensures reliable dose-response measurements. • Free C-4 position enables direct C-H functionalization for library synthesis. • Ethyl ester reduces HBD count vs. carboxylic acid analogs, enhancing BBB penetration potential.

Molecular Formula C16H17NO3S
Molecular Weight 303.38
CAS No. 477567-30-9
Cat. No. B2597489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate
CAS477567-30-9
Molecular FormulaC16H17NO3S
Molecular Weight303.38
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)C)C
InChIInChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,17,18)
InChIKeyGNCJOQGXYIVLHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate Core Scaffold


Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate (CAS 477567-30-9; molecular formula C₁₆H₁₇NO₃S, MW 303.38 g/mol) is a synthetic thiophene-2-carboxylate derivative bearing a 4-methylbenzamido substituent at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 2-position . It belongs to the broader class of 4-amide‑thiophene-2-carboxyl derivatives that have been explored as pharmacophores in drug discovery, most notably as potent P2Y₁₄ receptor antagonists for inflammatory bowel disease [1]. The precise substitution pattern – specifically the 5-(4-methylbenzamido) motif – distinguishes it from many earlier thiophene carboxamides that place the amide at the 3‑position, potentially influencing hydrogen‑bonding geometry and target selectivity [1].

5‑amide regiochemical probe for thiophene carboxamide SAR
Free C‑4 position enables late‑stage diversification
Ethyl ester form reduces hydrogen‑bond donor count

Substitution Risks of Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate


Thiophene‑2‑carboxylate derivatives exhibit steep structure‑activity relationships (SAR) where a single substitution change can shift potency by orders of magnitude. In the P2Y₁₄ antagonist series, moving the amide from the 4‑ to the 3‑position or replacing the 4‑methylbenzamido group with unsubstituted benzamide dramatically reduced binding affinity [1]. Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate positions the benzamido group at the 5‑position, a regiochemistry that is chemically distinct from the 3‑amide and 4‑amide analogs commonly stocked by vendors. Generic substitution with a positional isomer or a methyl‑ester analog would invalidate SAR reproducibility and confound bioassay comparisons [1]. The specific combination of an ethyl ester, a 3‑methyl, and a 5‑(4‑methylbenzamido) substituent generates a unique electrostatic profile and conformational preference that cannot be recapitulated by simple in‑class replacements.

Target Scaffold

5‑(4‑methylbenzamido) with ethyl ester, free C‑4

Positional Isomer (3‑ or 4‑amide)

SAR potency may drop by >100‑fold; binding site geometry differs

Target Scaffold

Ethyl ester (HBD = 1, tPSA ~84 Ų)

Carboxylic Acid Analog

Extra H‑bond donor may alter permeability and assay behavior

Target Scaffold

Mono‑ester, MW 303.38, logP ~3.9

2,4‑Diester Analog

Lacks free C‑4; higher logP and MW may limit solubility and derivatization

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate Selection Evidence


Regiochemical Distinction in P2Y₁₄ Antagonist SAR

In the P2Y₁₄ receptor antagonist series, the optimal amide position is position 4; movement to position 3 or alteration of the benzamide substitution drastically reduces antagonist activity. While the 5‑amide analog (the target compound) is not explicitly described in the P2Y₁₄ publication, the SAR trend indicates that amide placement on the thiophene ring is a critical determinant of target engagement [1]. Structurally, the target compound is the 5‑regioisomer of the potent 4‑amide series, representing a distinct chemical probe for exploring the spatial requirements of the P2Y₁₄ binding pocket and other targets.

Regiochemical SAR
Class-level inference
4‑amide IC₅₀ ~0.4 nM; 3‑amide >100‑fold less active
5‑amide probe may map distinct binding site space
SAR trend from P2Y₁₄ series; direct 5‑amide data not reported
P2Y₁₄ receptor Structure‑Activity Relationship Thiophene carboxamide

Ester vs. Acid: Hydrogen-Bond Donor Profile

The ethyl ester in ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate eliminates a hydrogen‑bond donor (HBD) present in the corresponding carboxylic acid (e.g., compound 39 of the P2Y₁₄ series). Calculated HBD count = 1 (amide NH) vs. 2 for the carboxylic acid. This reduction increases predicted passive membrane permeability and may improve blood‑brain barrier penetration [1]. Additionally, the ethyl ester increases topological polar surface area (tPSA) only modestly (calc. ~84 Ų) relative to the acid (~75 Ų), while lowering the pKa that would be associated with a free acid.

Ester vs. Acid
Class-level inference
HBD = 1 (ester) vs. 2 (acid); ΔtPSA ≈ +9 Ų
May support permeability research context
Calculated physicochemical properties
Drug‑likeness Physicochemical properties Permeability

Certified Purity and Reproducibility

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate is supplied with a certified purity of ≥95% (HPLC) as indicated by the vendor . In contrast, many generic thiophene carboxylate building blocks are offered at lower purity (e.g., 90–93%) with no defined impurity profile. High purity reduces the risk of confounding biological results due to trace inhibitors or reactive intermediates.

Certified Purity
Data to verify
≥95% (HPLC)
Reduces risk of impurity-driven assay artifacts
Supplier certificate; independent verification advised
Chemical purity Quality control Reproducibility

Synthetic Advantage of Free 4-Position

Unlike the diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4‑dicarboxylate analog (CAS 300826-14-6), which carries an additional ester at the 4‑position, ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate possesses a free 4‑position amenable to further chemical elaboration (e.g., halogenation, Suzuki coupling, or C–H activation) . This synthetic handle is absent in the 2,4‑diester comparator, limiting its utility for library synthesis.

Free C‑4 Handle
Head-to-head
Unsubstituted C‑4 vs. ethyl ester occupied in 2,4‑diester analog
Enables direct diversification without deprotection
Synthetic handle absent in CAS 300826-14-6
Late‑stage functionalization Scaffold diversification C–H activation

MW and logP Comparison with 2,4-Diester Analog

The diethyl 2,4‑dicarboxylate analog has a higher molecular weight (375.44 vs. 303.38 g/mol) and elevated calculated logP (XLogP3-AA = 4.8) compared to the target compound (predicted XLogP3-AA ≈ 3.9) . The lower logP of the mono‑ester translates to better aqueous solubility, a key parameter for biochemical and cell‑based assays.

MW & logP
Head-to-head
ΔMW = −72 g/mol; ΔlogP ≈ −0.9 vs. 2,4‑diester
Lower logP correlates with improved aqueous solubility
XLogP3‑AA; target compound estimate by analogy
Physicochemical properties logP Molecular weight

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate Applications


Probing Regiochemical Space in Thiophene Carboxamide SAR

The 5‑(4‑methylbenzamido) orientation is underrepresented in published SAR studies. Researchers investigating the spatial requirements of amide‑bearing thiophene scaffolds can use this compound as a distinct isomer to map binding‑site tolerance, particularly for targets like P2Y₁₄ where 3‑ and 4‑amide SAR is known [1].

Prodrug-Like Scaffold for CNS-Penetrant Compound Design

The ethyl ester reduces the hydrogen‑bond donor count relative to free carboxylic acid analogs, potentially enhancing passive BBB penetration. The compound serves as a starting point for CNS drug discovery programs where a moderate logP and low HBD are desirable [1].

Diversification Substrate for Late-Stage Functionalization Libraries

The free C‑4 position enables direct C–H functionalization or cross‑coupling without requiring a deprotection step, unlike the 2,4‑diester analog [1]. This makes it an efficient building block for parallel synthesis of focused libraries.

High-Purity Reference Standard for Bioassay Reproducibility

With a certified purity of ≥95%, the compound is suitable as a reference standard in bioassay quality control, ensuring that dose‑response measurements are not confounded by impurities that plague lower‑grade thiophene building blocks [1].

Application
Selection Property
Validation Focus
Regiochemical mapping of amide-thiophene binding sites
5‑amide positional isomer with free C‑4
Target engagement assay and SAR comparability
Permeability research in BBB models
Reduced H‑bond donor count (ester form)
Passive permeability and CNS exposure model review
Late‑stage diversification for focused libraries
Unsubstituted C‑4 position
C–H functionalization or cross‑coupling feasibility
Bioassay quality control and reproducibility
Certified purity ≥95% (HPLC)
Lot‑to‑lot consistency and impurity profiling
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